molecular formula C6H2ClF3N4 B1361201 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 40971-95-7

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1361201
CAS RN: 40971-95-7
M. Wt: 222.55 g/mol
InChI Key: IJESFQCCOFNOQG-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C6H2ClF3N4 . It has a molecular weight of 222.56 . This compound is provided by Sigma-Aldrich to researchers for various scientific studies .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is 1S/C6H2ClF3N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound serves as a valuable intermediate in the synthesis of potential therapeutic agents. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and safety profiles. For instance, its triazolopyridazine core can be functionalized to create analogs with potential antibacterial properties .

Agriculture: Pesticide Development

In agriculture, the compound’s derivatives could be explored for their pesticidal properties. The presence of the trifluoromethyl group may contribute to the development of novel pesticides that target specific pests without harming beneficial insects or the environment .

Material Science: Advanced Material Synthesis

The compound’s robust heterocyclic framework makes it a candidate for creating advanced materials. These materials could have applications in electronics, photonics, or as part of composite materials that require specific thermal or chemical resistance properties .

Environmental Science: Pollutant Degradation Studies

Environmental scientists could investigate the use of this compound in the degradation of pollutants. Its chemical structure might interact with contaminants, leading to their breakdown and aiding in environmental cleanup efforts .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analyses. Its unique chemical signature allows for its use in calibrating instruments or validating methods for detecting similar compounds .

Biochemistry: Enzyme Inhibition Studies

Biochemists might explore the compound’s role in enzyme inhibition. It could serve as a lead compound for designing inhibitors that regulate enzymes involved in disease processes, contributing to the understanding of biochemical pathways .

Pharmaceutical Research: Drug Metabolite Analysis

Pharmaceutical researchers could study the compound as a potential metabolite in drug formulations. Understanding its pharmacokinetics and metabolism can provide insights into drug safety and efficacy .

Chemical Synthesis: Building Block for Heterocyclic Compounds

Finally, the compound is a useful building block in the synthesis of a wide range of heterocyclic compounds. Its reactivity and stability under various conditions make it an excellent starting material for constructing complex molecular architectures .

Mechanism of Action

Environmental factors play a crucial role in its action and stability . 🌟

properties

IUPAC Name

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESFQCCOFNOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346628
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

40971-95-7
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-hydrazinylpyridazine (3.3 g, 22.8 mmol) in TFA (60 mL) was heated to 85° C. for 18 h. The reaction mixture was cooled to room temperature and TFA was removed in vacuo. The residue was partitioned between DCM and saturated aqueous sodium bicarbonate and the organic layer was washed with a saturated solution of sodium bicarbonate (3×), dried over sodium sulfate, and evaporated to dryness to afford 2.8 g of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 8.72 (d, 1H), 7.78 (d, 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

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